4-Formylpyridine-2,6-dicarbonitrile
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Overview
Description
4-Formylpyridine-2,6-dicarbonitrile is a heterocyclic organic compound with the molecular formula C8H3N3O and a molecular weight of 157.13 g/mol It is characterized by the presence of a formyl group at the 4-position and two cyano groups at the 2- and 6-positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylpyridine-2,6-dicarbonitrile can be achieved through various methods. One common approach involves the reaction of 2,6-dicyanopyridine with formylating agents under controlled conditions. For instance, the reaction of 2,6-dicyanopyridine with formic acid or formic anhydride in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Formylpyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 4-Formylpyridine-2,6-dicarboxylic acid.
Reduction: 4-Formylpyridine-2,6-diamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formylpyridine-2,6-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents and drug candidates.
Mechanism of Action
The mechanism of action of 4-Formylpyridine-2,6-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyano groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Formylpyridine-2,6-dicarbonitrile can be compared with other similar compounds, such as:
2,6-Pyridinedicarbonitrile: Lacks the formyl group at the 4-position, making it less reactive in certain chemical transformations.
4-Pyridinecarbonitrile: Contains only one cyano group and lacks the formyl group, resulting in different chemical and biological properties.
2,6-Pyridinedicarboxylic acid: Contains carboxylic acid groups instead of cyano groups, leading to different reactivity and applications.
Properties
Molecular Formula |
C8H3N3O |
---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
4-formylpyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C8H3N3O/c9-3-7-1-6(5-12)2-8(4-10)11-7/h1-2,5H |
InChI Key |
WNCSUIQPRYMNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)C#N)C=O |
Origin of Product |
United States |
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